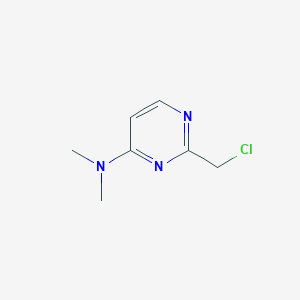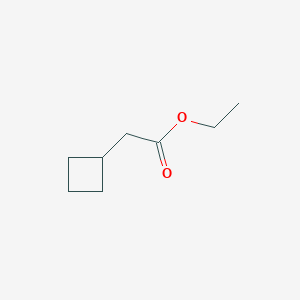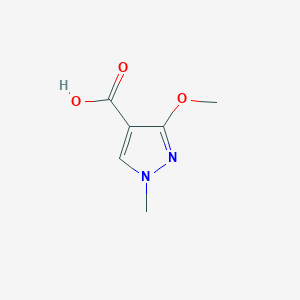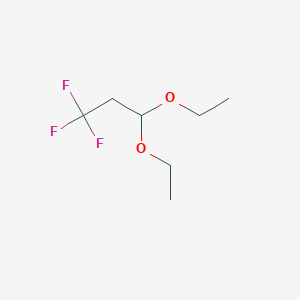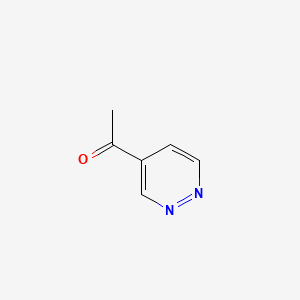
1-(吡啶并嗪-4-基)乙酮
描述
1-(Pyridazin-4-yl)ethanone is an organic compound with the molecular formula C6H6N2O . It is commonly used as a key intermediate in the synthesis of various pharmaceutical compounds.
Synthesis Analysis
The synthesis of 1-(Pyridazin-4-yl)ethanone involves a reaction with methylmagnesium bromide in tetrahydrofuran, followed by extraction with chloroform. The resulting residue is purified by silica gel column chromatography .Molecular Structure Analysis
The molecular structure of 1-(Pyridazin-4-yl)ethanone is represented by the linear formula C6H6N2O . The compound has a molecular weight of 122.13 .Physical and Chemical Properties Analysis
1-(Pyridazin-4-yl)ethanone is a solid at room temperature . It has a molecular weight of 122.13 . The compound should be stored in a dry place, preferably in a freezer, under -20C . It has a boiling point of 285.8C at 760 mmHg and a melting point of 69-70C .科学研究应用
合成和抗病毒活性
已合成1-(吡啶并嗪-4-基)乙酮衍生物,并对其抗病毒活性进行了评估。例如,1-(3-氨基-6-甲基-4-吡啶-3-基-1H-嘧啶并[3,4-b]嗪-5-基)乙酮显示出对HSV1和HAV-MBB的潜在抗病毒活性,突显了其在新型抗病毒药物开发中的相关性 (Attaby, Elghandour, Ali, & Ibrahem, 2006)。
抗微生物活性
合成的化合物1-(5-巯基-1,3,4-噁二唑-2-基)-2-(吡啶-2-基氨基)乙酮已被发现具有显著的抗微生物活性,展示了其在解决微生物耐药问题中的潜力 (Salimon, Salih, & Hussien, 2011)。
抗菌和植物生长调节活性
含有吡啶基团的1H-1,2,4-三唑衍生物,由1-(吡啶-3-基)-2-(1H-1,2,4-三唑-1-基)乙酮合成,显示出抗菌和植物生长调节活性。这项研究为将吡啶并嗪-4-基衍生物应用于农业开辟了新的途径 (Liu, Tao, Dai, Jin, & Fang, 2007)。
电荷密度研究
对苯氧噻嗪和苯并噻嗪衍生物的电荷密度研究,包括1-(4-苯并噻嗪-10-基-苯基)-乙酮,提供了有关分子电荷重新分布的见解。这项研究对于理解吡啶并嗪-4-基衍生物的电子性质至关重要,对材料科学具有重要意义 (Malinska, Nowacki, Kapturkiewicz, & Woźniak, 2012)。
结核病研究的合成
从1,3,4-噻二唑基乙酮合成的新衍生物,旨在对抗结核病,并通过分子对接研究进行了评估。这突显了吡啶并嗪-4-基衍生物在开发结核病新型治疗药物方面的潜力 (Abdelall, 2014)。
抗真菌活性
(+/-)-1-(5-芳基-3-吡啶-2-基-4,5-二氢-嘧啶-1-基)-2-咪唑-1-基-乙酮衍生物已被合成并用于抗真菌活性测试,显示出对念珠菌菌株的中等有效性,指向其在抗真菌药物开发中的潜力 (Mamolo, Zampieri, Falagiani, Vio, & Banfi, 2003)。
安全和危害
The compound is classified under the GHS07 hazard class. It has the hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
作用机制
Target of Action
It’s known that pyridazine derivatives, which include 1-(pyridazin-4-yl)ethanone, have been found to exhibit a wide range of pharmacological activities . They have been associated with various pharmacological activities, including phosphodiesterase (PDE) inhibition .
Mode of Action
It’s known that some pyridazinone derivatives, which include 1-(pyridazin-4-yl)ethanone, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
It’s known that pyridazinone derivatives can influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
It’s known that pyridazinone derivatives can have a wide range of effects due to their broad spectrum of pharmacological activities .
生化分析
Biochemical Properties
1-(Pyridazin-4-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters in the brain . The interaction between 1-(Pyridazin-4-yl)ethanone and MAO can lead to the inhibition of the enzyme, thereby affecting neurotransmitter levels and potentially influencing mood and behavior.
Additionally, 1-(Pyridazin-4-yl)ethanone can form hydrogen bonds with proteins, which can alter their conformation and function. This compound’s ability to engage in π-π stacking interactions further enhances its binding affinity with various biomolecules .
Cellular Effects
1-(Pyridazin-4-yl)ethanone has been observed to exert various effects on different cell types and cellular processes. In neuronal cells, it can modulate cell signaling pathways by inhibiting MAO, leading to altered neurotransmitter levels . This modulation can impact gene expression and cellular metabolism, potentially affecting cell function and behavior.
In cancer cells, 1-(Pyridazin-4-yl)ethanone has shown cytotoxic effects, possibly through the induction of oxidative stress and apoptosis . The compound’s influence on cell signaling pathways, such as the MAPK/ERK pathway, can lead to changes in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of 1-(Pyridazin-4-yl)ethanone involves its interaction with various biomolecules. The compound can bind to the active site of MAO, inhibiting its activity and leading to increased levels of neurotransmitters . This binding interaction is facilitated by hydrogen bonding and π-π stacking interactions.
Furthermore, 1-(Pyridazin-4-yl)ethanone can influence gene expression by modulating transcription factors and signaling pathways. For example, its interaction with the MAPK/ERK pathway can lead to changes in the expression of genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyridazin-4-yl)ethanone can vary over time. The compound is relatively stable when stored under appropriate conditions, such as in a sealed container at low temperatures . It can degrade over time when exposed to light and air, leading to a decrease in its efficacy.
Long-term studies have shown that 1-(Pyridazin-4-yl)ethanone can have sustained effects on cellular function, particularly in neuronal cells. Chronic exposure to the compound can lead to prolonged inhibition of MAO and altered neurotransmitter levels, potentially affecting behavior and mood .
Dosage Effects in Animal Models
The effects of 1-(Pyridazin-4-yl)ethanone in animal models are dose-dependent. At low doses, the compound can inhibit MAO activity without causing significant adverse effects . At higher doses, it can induce toxicity, leading to symptoms such as oxidative stress, apoptosis, and organ damage.
Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects. Beyond this threshold, the risk of adverse effects increases, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
1-(Pyridazin-4-yl)ethanone is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of metabolites that can be excreted from the body . The compound’s interaction with cytochrome P450 enzymes can influence its metabolic rate and the formation of reactive intermediates.
Additionally, 1-(Pyridazin-4-yl)ethanone can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism. This modulation can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 1-(Pyridazin-4-yl)ethanone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilicity allows it to cross cell membranes and accumulate in specific cellular compartments.
The distribution of 1-(Pyridazin-4-yl)ethanone can be influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of transporters . These factors determine the compound’s localization and accumulation within different tissues.
Subcellular Localization
1-(Pyridazin-4-yl)ethanone exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments through targeting signals and post-translational modifications . For instance, the compound can accumulate in the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes.
The subcellular localization of 1-(Pyridazin-4-yl)ethanone can influence its activity and function. By targeting specific organelles, the compound can modulate localized biochemical reactions and cellular processes .
属性
IUPAC Name |
1-pyridazin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5(9)6-2-3-7-8-4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFYWGOLMZIBQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560466 | |
| Record name | 1-(Pyridazin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50901-46-7 | |
| Record name | 1-(Pyridazin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridazin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
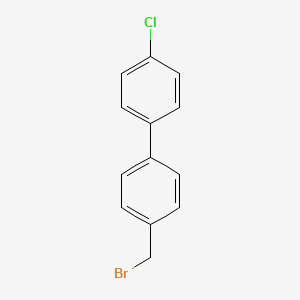
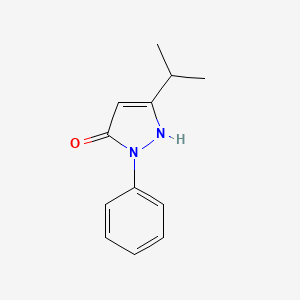
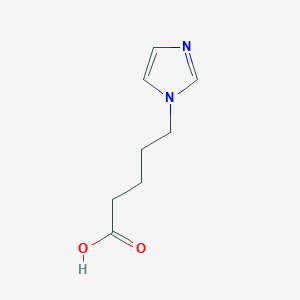

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)
![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)
acetic acid](/img/structure/B1316894.png)

